

The Environmental Odyssey of 1-Bromopropane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromopropane (1-BP), also known as n-propyl bromide, is a colorless to pale yellow liquid with a characteristic sweet odor. Historically utilized as an intermediate in the synthesis of pharmaceuticals, pesticides, and other chemicals, its use has expanded significantly as a solvent in various industrial applications, including vapor degreasing, dry cleaning, and in adhesive formulations.[1][2] This guide provides an in-depth technical overview of the environmental fate and impact of **1-bromopropane**, compiling quantitative data, detailing experimental methodologies, and visualizing key pathways to support research and development efforts.

Physicochemical Properties

The environmental behavior of **1-bromopropane** is largely dictated by its physicochemical properties. A summary of these key parameters is presented in Table 1. Its notable volatility, indicated by its high vapor pressure and Henry's Law constant, suggests a strong tendency to partition into the atmosphere from water and soil.[3] Its moderate water solubility and octanol-water partition coefficient indicate some potential for distribution in aqueous environments and biological systems.

Table 1: Physicochemical Properties of **1-Bromopropane**



Property	Value	Reference(s)
Molecular Formula	C ₃ H ₇ Br	[4]
Molecular Weight	122.99 g/mol	[4]
Boiling Point	71 °C	[4]
Melting Point	-110 °C	[4]
Vapor Pressure	143 mmHg at 25 °C	[4]
Water Solubility	2,400 mg/L at 25 °C	[5]
Henry's Law Constant	7.3 x 10 ⁻³ atm·m³/mol	[3]
log K₀w (Octanol-Water Partition Coefficient)	2.10	[6]
K₀c (Soil Organic Carbon- Water Partitioning Coefficient)	40 (estimated)	[3]

Environmental Fate

The journey of **1-bromopropane** in the environment is characterized by its distribution and degradation across different compartments: air, water, and soil.

Atmospheric Fate

Once released into the atmosphere, the primary degradation pathway for **1-bromopropane** is through reaction with photochemically produced hydroxyl (OH) radicals.[3] The estimated atmospheric half-life for this process is approximately 14 days.[3]

The rate constant for the reaction of OH radicals with **1-bromopropane** is a critical parameter for determining its atmospheric lifetime. A common experimental approach to determine this is through a discharge flow-resonance fluorescence technique.

• Generation of OH Radicals: OH radicals are typically generated by the reaction of H atoms with NO₂. H atoms are produced by passing a mixture of H₂ in a carrier gas (e.g., helium) through a microwave discharge.



- Reaction Chamber: The experiment is conducted in a flow tube reactor at a controlled temperature and pressure. A known concentration of 1-bromopropane is introduced into the flow tube.
- OH Radical Detection: The concentration of OH radicals is monitored at a fixed point downstream of the reactant inlet using resonance fluorescence. A light source (e.g., a microwave-powered helium-water vapor discharge lamp) excites the OH radicals, and the resulting fluorescence is detected by a photomultiplier tube.
- Kinetic Measurements: The decay of the OH radical concentration is measured in the
 presence of an excess of 1-bromopropane. By varying the concentration of 1bromopropane and observing the corresponding change in the pseudo-first-order decay
 rate of OH radicals, the bimolecular rate constant for the reaction can be determined.

Aquatic Fate

In aquatic environments, **1-bromopropane** is primarily removed through volatilization due to its high Henry's Law constant.[3] The volatilization half-life from a model river is estimated to be in the order of hours, while from a model lake, it is a few days.[3] Hydrolysis and biodegradation also contribute to its degradation, albeit at a slower rate. The hydrolysis half-life of **1-bromopropane** is estimated to be on the order of weeks to months.[3]

The rate of hydrolysis of **1-bromopropane** can be determined following standardized guidelines, such as the OECD Guideline 111.

- Test System: The study is conducted in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) to cover a range of environmental conditions.
- Incubation: A known concentration of **1-bromopropane** is added to the buffer solutions and incubated in the dark at a constant temperature.
- Sampling and Analysis: Aliquots of the test solutions are taken at various time intervals and analyzed for the concentration of 1-bromopropane. Gas chromatography with a flame ionization detector (GC-FID) or electron capture detector (GC-ECD) is a suitable analytical method.



 Data Analysis: The rate of hydrolysis is determined by plotting the natural logarithm of the 1bromopropane concentration against time. The slope of this line gives the pseudo-firstorder rate constant for hydrolysis at each pH.

Terrestrial Fate

When released to soil, **1-bromopropane** is expected to have high mobility due to its low soil organic carbon-water partitioning coefficient (K_0c).[3] This suggests a potential for leaching into groundwater. However, its high volatility also leads to significant evaporation from soil surfaces. Biodegradation by soil microorganisms is also a potential degradation pathway.

Ready biodegradability of **1-bromopropane** can be assessed using methods outlined in OECD Guideline 301. The following describes a protocol based on the "Closed Bottle Test".

- Test Medium: A mineral salt medium is prepared and inoculated with a mixed population of microorganisms from a source such as activated sludge.
- Test Setup: A known concentration of **1-bromopropane** is added to the inoculated medium in airtight bottles, leaving a headspace of air. Control bottles without the test substance and reference bottles with a readily biodegradable substance are also prepared.
- Incubation: The bottles are incubated in the dark at a constant temperature for 28 days.
- Measurement of Biodegradation: The extent of biodegradation is determined by measuring the depletion of dissolved oxygen in the test bottles over the 28-day period.
- Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen depletion in the test bottles to the theoretical oxygen demand (ThOD) of 1-bromopropane.

Environmental Impact

The environmental impact of **1-bromopropane** is assessed through its toxicity to various organisms.

Aquatic Toxicity

1-Bromopropane exhibits moderate acute toxicity to aquatic organisms. The 96-hour median lethal concentration (LC_{50}) for fish and the 48-hour median effective concentration (EC_{50}) for



aquatic invertebrates are summarized in Table 2.

Table 2: Aquatic Toxicity of **1-Bromopropane**

Organism	Endpoint	Concentration (mg/L)	Reference(s)
Rainbow Trout (Oncorhynchus mykiss)	96-hour LC₅o	24.3	[7]
Daphnia magna	48-hour EC50	99.3	[8]

Acute toxicity tests are typically conducted following standardized guidelines such as those from the OECD (e.g., OECD Guideline 203 for fish and OECD Guideline 202 for Daphnia).

- Test Organisms: A specified species of fish (e.g., Rainbow Trout) or aquatic invertebrate (e.g., Daphnia magna) of a certain age or life stage is used.
- Test Conditions: The organisms are exposed to a range of concentrations of 1bromopropane in a suitable aqueous medium under controlled conditions of temperature, light, and pH. Due to the volatility of 1-bromopropane, a semi-static or flow-through system is often employed to maintain the test concentrations.
- Exposure Duration: The exposure period is typically 96 hours for fish and 48 hours for daphnids.
- Observations: Mortality (for fish) or immobilization (for daphnids) is recorded at regular intervals.
- Data Analysis: The LC₅₀ or EC₅₀ value, which is the concentration estimated to cause mortality or immobilization in 50% of the test organisms, is calculated using statistical methods.

Mechanisms of Toxicity and Signaling Pathways

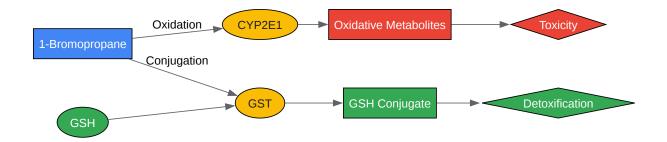
The toxicity of **1-bromopropane** is linked to its metabolism, which can lead to the formation of reactive intermediates that interact with cellular components.

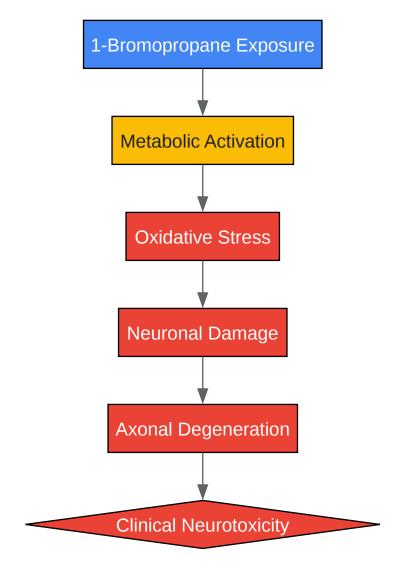


Metabolic Activation and Detoxification

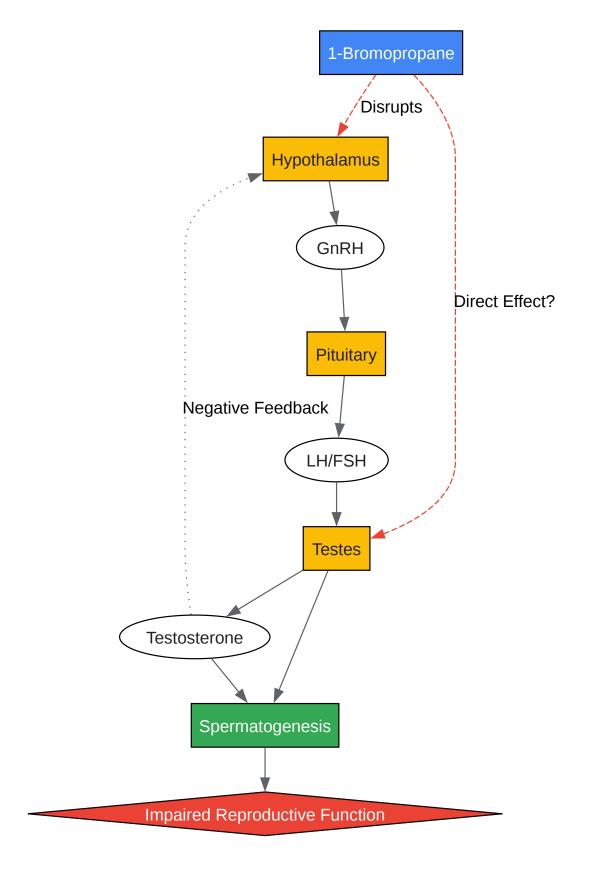
1-Bromopropane can undergo two primary metabolic pathways: oxidation by cytochrome P450 enzymes (particularly CYP2E1) and conjugation with glutathione (GSH).[9][10] The balance between these pathways can influence the toxicity of the compound. Oxidation can lead to the formation of more toxic metabolites, while GSH conjugation is a detoxification pathway.











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